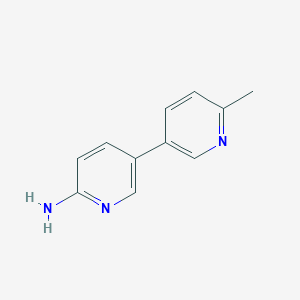
5-(6-Methylpyridin-3-yl)pyridin-2-amine
Vue d'ensemble
Description
“5-(6-Methylpyridin-3-yl)pyridin-2-amine” is a heterocyclic compound . It has a molecular weight of 185.23 and is used as a building block in the manufacture of various pharmaceutical compounds .
Synthesis Analysis
The synthesis of similar pyridine derivatives has been achieved via Suzuki cross-coupling reactions . For instance, 5-bromo-2-methylpyridin-3-amine can be reacted directly or via N-[5-bromo-2-methylpyridine-3-yl]acetamide with several arylboronic acids to produce these novel pyridine derivatives .Molecular Structure Analysis
The molecular structure of “5-(6-Methylpyridin-3-yl)pyridin-2-amine” is represented by the InChI code:1S/C11H11N3/c1-8-2-3-9(6-13-8)10-4-5-11(12)14-7-10/h2-7H,1H3,(H2,12,14) . Chemical Reactions Analysis
The compound can be obtained by condensation reaction and decarboxylation reaction of diethyl malonate, sodium, 3-nitro-5-chloropyridine, and then reduction reaction .Physical And Chemical Properties Analysis
The compound is a powder at room temperature . It has a molecular weight of 185.23 and its InChI code is1S/C11H11N3/c1-8-2-3-9(6-13-8)10-4-5-11(12)14-7-10/h2-7H,1H3,(H2,12,14) .
Applications De Recherche Scientifique
Synthesis of Novel Pyridine Derivatives
This compound is used in the synthesis of novel pyridine derivatives via Suzuki cross-coupling reactions . The reactions are palladium-catalyzed and result in a series of novel pyridine derivatives in moderate to good yield .
Quantum Mechanical Investigations
The synthesized pyridine derivatives are subject to Density Functional Theory (DFT) studies . These studies, which include frontier molecular orbitals analysis, reactivity indices, molecular electrostatic potential, and dipole measurements, help describe possible reaction pathways .
Biological Activities
The pyridine derivatives synthesized from this compound have been investigated for their biological activities . In particular, the compound 4b exhibited significant anti-thrombolytic, biofilm inhibition, and haemolytic activities .
Kinase Inhibitor Drug Synthesis
The compound is used in the synthesis of pexidartinib, a kinase inhibitor drug used for the treatment of symptomatic tenosynovial giant cell tumor (TGCT), a rare type of joint tumor . Pexidartinib acts by inhibiting multiple receptor tyrosine kinases .
Crystal Structure Analysis
The dihydrochloride salt of pexidartinib, synthesized from this compound, has been used for crystal structure determination . The structure provides valuable information for further studies, such as the investigation of biological and physicochemical properties .
Antimicrobial Potential
Some derivatives of this compound have shown good antimicrobial potential . This makes it a valuable compound in the development of new antimicrobial agents .
Anti-fibrosis Activity
Some target compounds derived from this compound have displayed better anti-fibrosis activity than Pirfenidone (PFD), Bipy55′DC, and 24PDC on HSC-T6 cells . This suggests potential applications in the treatment of fibrotic diseases .
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
Similar pyridine derivatives have been synthesized and studied for their potential biological activities .
Mode of Action
It’s known that the compound can be synthesized via suzuki cross-coupling reactions . The compound’s interaction with its targets and the resulting changes would require further investigation.
Biochemical Pathways
Density functional theory (dft) studies have been carried out for similar pyridine derivatives . These studies, which include frontier molecular orbitals analysis, reactivity indices, molecular electrostatic potential, and dipole measurements, describe possible reaction pathways .
Result of Action
Similar pyridine derivatives have been investigated for their anti-thrombolytic, biofilm inhibition, and haemolytic activities .
Propriétés
IUPAC Name |
5-(6-methylpyridin-3-yl)pyridin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3/c1-8-2-3-9(6-13-8)10-4-5-11(12)14-7-10/h2-7H,1H3,(H2,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHBAFJUAPZSVHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C2=CN=C(C=C2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-(2-methylbenzyl)-1-(3-pyridylmethyl)-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one](/img/structure/B3232417.png)
![Tert-butyl 2-(aminomethyl)-6-oxa-9-azaspiro[4.5]decane-9-carboxylate](/img/structure/B3232424.png)
![(3aR,5R,7aR)-1-(tert-butoxycarbonyl)octahydropyrano[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B3232444.png)
![Benzyl 3-amino-4-cyano-6,7-dihydro-5H-pyrido[3,4-c]azepine-8(9H)-carboxylate](/img/structure/B3232450.png)
![tert-butyl (4S,5R)-1-oxo-4-phenyl-2,9-diazaspiro[4.5]decane-9-carboxylate](/img/structure/B3232454.png)
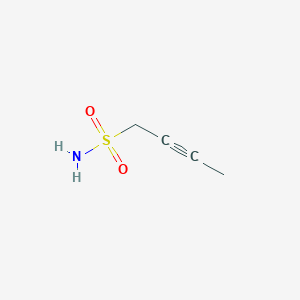

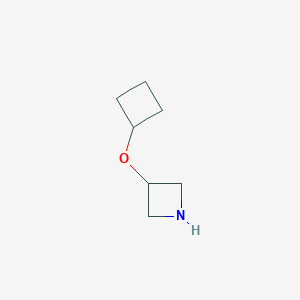
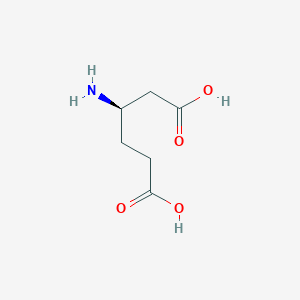
![2-methyl-5,6,7,8-tetrahydro-2H-pyrido[4,3-c]pyridazin-3-one](/img/structure/B3232492.png)
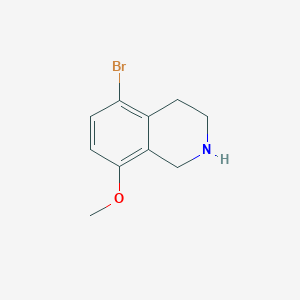
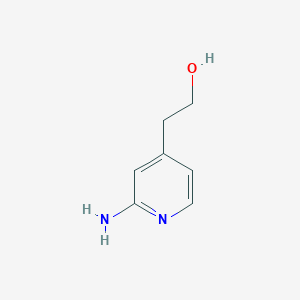
![3-[2-(Methylamino)ethyl]benzonitrile](/img/structure/B3232516.png)
